molecular formula C15H18O8 B1667068 Bilobalide CAS No. 33570-04-6

Bilobalide

Cat. No. B1667068
CAS RN: 33570-04-6
M. Wt: 326.3 g/mol
InChI Key: MOLPUWBMSBJXER-YDGSQGCISA-N
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Description

Bilobalide is an inducer of cytochrome P450 enzymes CYP3A1 and CYP1A2. It exhibits neuroprotective, anti-inflammatory, anti-oxidative, and anti-apoptotic properties . It is a γ-aminobutyric acid (GABA) A A -rho, 5-hydroxytryptamine type 3 (5-HT(3)) receptor antagonist .


Synthesis Analysis

Bilobalide is derived from geranylgeranyl pyrophosphate (GGPP), which is formed by the addition of farnesyl pyrophosphate (FPP) to an isopentenyl pyrophosphate (IPP) unit to form a C15 sesquiterpene . The transformation from GGPP to abietenyl cation requires a single bifunctional enzyme abietadiene synthase E1 . The unusual tert-butyl substituent is formed from A ring cleavage .


Molecular Structure Analysis

Bilobalide is a sesquiterpenoid, i.e., it has a 15-carbon skeleton . It is formed by partially degraded ginkgolide . Five multifunctional cytochrome P450s with atypical catalytic activities generate the tert-butyl group and one of the lactone rings, characteristic of all G. biloba trilactone terpenoids .


Chemical Reactions Analysis

The unusual reactivity of bilobalide enables a late-stage deep oxidation that symmetrizes the molecular core and enables oxidation states to be embedded in the starting materials . Bilobalide is formed by partially degraded ginkgolide .


Physical And Chemical Properties Analysis

Bilobalide has a molecular formula of C15H18O8 and a molar mass of 326.301 g·mol −1 . It is a main constituent of the terpenoids found in Ginkgo leaves and also exists in minor amounts in the roots .

Scientific Research Applications

Neuroprotection and Brain Health

  • Neuroprotective and Anti-inflammatory Properties : Bilobalide, a natural sesquiterpene trilactone from Ginkgo biloba leaves, has demonstrated a range of pharmacological activities including neuroprotective, antioxidative, anti-inflammatory, anti-ischemic, and cardiovascular protective effects. These are emphasized by its ability to rapidly absorb and exhibit good bioavailability (Lu et al., 2021).
  • Reduction of Cerebral Edema and Infarct Volume : Systemic administration of bilobalide can reduce cerebral edema and cortical infarct volume in stroke models, while also mitigating cerebral ischemia. It has shown to preserve mitochondrial ATP synthesis and inhibit apoptotic damage, suggesting multiple mechanisms of action that could be beneficial for cerebral ischemia and neurodegeneration (Defeudis, 2002).

Cellular and Molecular Effects

  • Prevention of Apoptosis in Neuronal Cells : Bilobalide prevents apoptosis induced by various stress factors in human neuroblastoma cells and primary hippocampal neurons. It activates the PI3K/Akt pathway, suggesting its potential in therapy for age-associated neurodegeneration (Shi et al., 2010).
  • Facilitation of Motor Nerve Regeneration : The reinnervation of muscle following traumatic nerve damage is enhanced in bilobalide-treated animals. This suggests that bilobalide could expedite the rearrangement of regenerated innervation (Bruno et al., 1993).

Pharmacological and Toxicological Insights

  • Drug Metabolism and Disposition : Bilobalide has shown species-dependent and receptor-selective action on constitutive androstane receptor and pregnane X receptor, indicating its complex pharmacological interactions and potential in therapeutic applications (Lau etal., 2012)2. Adipogenesis Suppression : It suppresses adipogenesis in 3T3-L1 adipocytes through the AMPK signaling pathway, showing potential for impacting lipid metabolism (Bu et al., 2019).

Neurodegenerative and Psychiatric Disorders

  • Protective Effects on Amyloid Beta-Peptide Induced Toxicity : Bilobalide offers protection against beta-amyloid peptide-induced cytotoxicity in PC12 cells, which is relevant for Alzheimer's disease research (Zhou et al., 2000).
  • GABAA Receptor Antagonism : It antagonizes the action of γ-aminobutyric acid (GABA) on GABAA receptors, suggesting its potential use in therapies for disorders involving cerebral ischemia and neurodegeneration (Huang et al., 2003).

Gastrointestinal and Inflammatory Disorders

  • Effect on Colitis : Bilobalide alleviates experimental colitis by inhibiting M1 macrophage polarization through the NF-κB signaling pathway, indicating potential for treating inflammatory bowel disease (Zhang et al., 2020).
  • Gastroprotective Effects : It exhibits gastroprotective effects against ethanol-induced gastric ulcer, presumably through the MAPK/NF-κB pathway (Hui & Fangyu, 2017).

Safety And Hazards

Bilobalide is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1S,4R,7R,8S,9R,11S)-9-tert-butyl-7,9-dihydroxy-3,5,12-trioxatetracyclo[6.6.0.01,11.04,8]tetradecane-2,6,13-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O8/c1-12(2,3)14(20)4-6-13(5-7(16)21-6)10(19)23-11-15(13,14)8(17)9(18)22-11/h6,8,11,17,20H,4-5H2,1-3H3/t6-,8-,11-,13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLPUWBMSBJXER-YDGSQGCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CC2C3(C14C(C(=O)OC4OC3=O)O)CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@]1(C[C@H]2[C@@]3([C@]14[C@H](C(=O)O[C@H]4OC3=O)O)CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873207
Record name Bilobalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bilobalide

CAS RN

33570-04-6
Record name Bilobalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33570-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bilobalide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bilobalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5aH,9H-Furo[2,3-b]furo[3',2':2,3]cyclopenta[1,2-c]furan-2,4,7(3H,8H)-trione, 9-(1,1-dimethylethyl)-10,10a-dihydro-8,9-dihydroxy-, (3aS,5aR,8R,8aS,9R,10aS)
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Record name BILOBALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M81D2O8H7U
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,720
Citations
FV Defeudis - Pharmacological Research, 2002 - Elsevier
… Bilobalide accounts for about 2.9% of standardized Ginkgo extracts. Studies which have indicated that bilobalide … and mRNA in bilobalide-treated macrophages, but bilobalide did not …
Number of citations: 174 www.sciencedirect.com
TA van Beek - Bioorganic & medicinal chemistry, 2005 - Elsevier
Ginkgolides A, B, C, J, K, L and M and bilobalide are rare terpene trilactones that have been isolated from leaves and root bark of the Chinese tree Ginkgo biloba. The structures of the …
Number of citations: 172 www.sciencedirect.com
J Lu, L Xie, K Liu, X Zhang, X Wang, X Dai… - Phytotherapy …, 2021 - Wiley Online Library
… Bilobalide is a natural sesquiterpene trilactone from Ginkgo biloba leaves. It has good water … activities of bilobalide has been conducted and demonstrated that bilobalide possessed an …
Number of citations: 28 onlinelibrary.wiley.com
MA Baker, RM Demoret, M Ohtawa, RA Shenvi - Nature, 2019 - nature.com
… bilobalide 1 , 2 , 6 have prevented pull-down of biological targets other than the GABA Α Rs. A concise and flexible synthesis of bilobalide … the unusual reactivity of bilobalide to enable a …
Number of citations: 36 www.nature.com
D Janssens, J Remacle, K Drieu, C Michiels - Biochemical pharmacology, 1999 - Elsevier
… protection afforded by bilobalide is not yet known. In this work, the effects of bilobalide on … In this work, the mechanism whereby bilobalide operates was investigated on mitochondrial …
Number of citations: 118 www.sciencedirect.com
LJ Zhou, XZ Zhu - Journal of Pharmacology and Experimental …, 2000 - ASPET
… In this study, effects of bilobalide, the main constituent of the nonflavone fraction of EGb 761, … When cells were treated with ROS and bilobalide (25–100 μM) simultaneously, a dose-…
Number of citations: 220 jpet.aspetjournals.org
EJ Corey, WG Su - Journal of the American Chemical Society, 1987 - ACS Publications
… troscopically and chroma tographically identical with a sample of 20 produced in the same way from bilobalide-derived 19. Synthetic diol 20 was converted to bilobalide 6-acetate (22) …
Number of citations: 153 pubs.acs.org
H Zhang, Y Wang, Y Su, X Fang, W Guo - Food & Function, 2021 - pubs.rsc.org
… Based on the results of this study, we think that Bilobalide has a broad … of Bilobalide on ulcerative colitis can be independently evaluated. At the same time, we believe that Bilobalide is …
Number of citations: 25 pubs.rsc.org
Z Feng, Q Sun, W Chen, Y Bai, D Hu, X Xie - Molecular Medicine, 2019 - Springer
… neuroprotective effects and mechanisms of ginkgolides and bilobalide in cerebral injury following ischemic strokes. Ginkgolides and bilobalide are unique terpenoid components of the …
Number of citations: 88 link.springer.com
MT Crimmins, DK Jung, JL Gray - Journal of the American …, 1993 - ACS Publications
… a formal synthesis of bilobalide. The bis-epoxide 36 was converted to bilobalide 2 by Corey in … We thus set out to develop an alternate approach to bilobalide which would establish the …
Number of citations: 88 pubs.acs.org

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